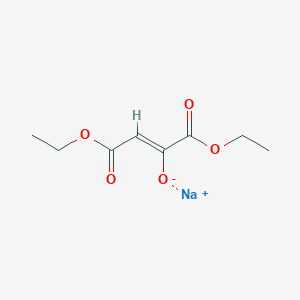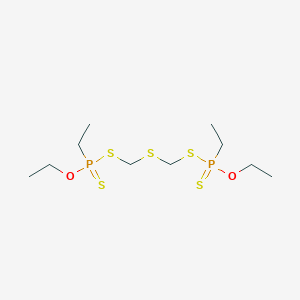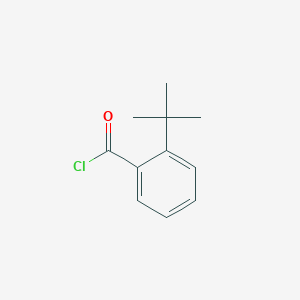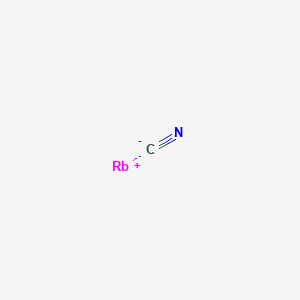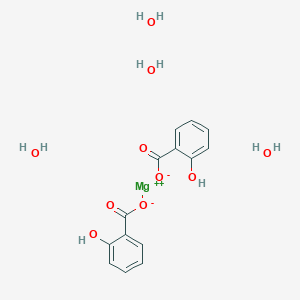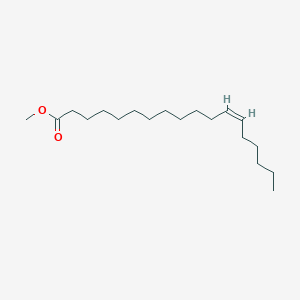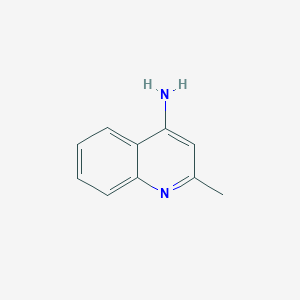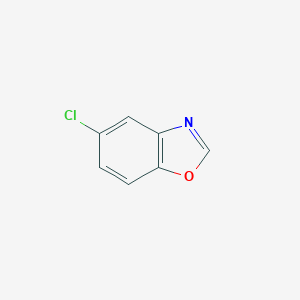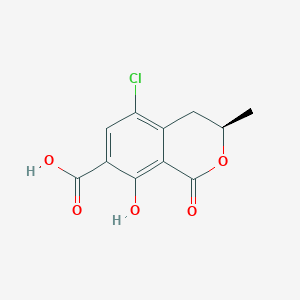![molecular formula C27H44N4O2 B107667 Phenol, 4,4'-(1-methylethylidene)bis[2,6-bis[(dimethylamino)methyl]- CAS No. 16224-36-5](/img/structure/B107667.png)
Phenol, 4,4'-(1-methylethylidene)bis[2,6-bis[(dimethylamino)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4,4'-(1-methylethylidene)bis[2,6-bis[(dimethylamino)methyl]- is a chemical compound that has gained significant attention in scientific research over the years. It is commonly known as 'BisDMAMA' and is widely used in the field of biochemistry and molecular biology.
Wirkmechanismus
BisDMAMA functions as a fluorescent dye by absorbing light at a specific wavelength and emitting light at a longer wavelength. The mechanism of action involves the transfer of energy from the excited state of the dye to a nearby molecule, resulting in fluorescence. BisDMAMA is also pH-sensitive, and its fluorescence intensity changes with changes in pH.
Biochemische Und Physiologische Effekte
BisDMAMA has no known biochemical or physiological effects on living organisms. It is a non-toxic compound and is widely used in biological research without any adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
BisDMAMA has several advantages as a fluorescent dye, including its high quantum yield, pH-sensitivity, and low toxicity. It is also relatively easy to use and can be incorporated into various biomolecules. However, it has some limitations, including its sensitivity to environmental factors such as temperature and solvent polarity. It also has a limited range of excitation and emission wavelengths, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of BisDMAMA in scientific research. One potential direction is the development of new biosensors for the detection of various analytes. Another direction is the exploration of its potential as a therapeutic agent for the treatment of diseases such as cancer. BisDMAMA may also be used in the development of new imaging techniques for the visualization of biological structures and processes.
Conclusion:
In conclusion, BisDMAMA is a versatile fluorescent dye that has gained significant attention in scientific research. Its synthesis method is relatively simple, and it has several advantages as a fluorescent dye. BisDMAMA has been used in various scientific research applications, including the labeling of biomolecules and the development of biosensors. Its future directions include the development of new biosensors, exploration of its potential as a therapeutic agent, and the development of new imaging techniques.
Synthesemethoden
BisDMAMA can be synthesized using a simple two-step process. The first step involves the reaction of 4-chloro-2,6-bis[(dimethylamino)methyl]phenol with isobutyraldehyde to form 4,4'-(1-methylethylidene)bis[2,6-bis[(dimethylamino)methyl]phenol]. The second step involves the oxidation of the intermediate product with manganese dioxide to yield BisDMAMA.
Wissenschaftliche Forschungsanwendungen
BisDMAMA is widely used as a fluorescent dye for the labeling of biomolecules such as proteins, DNA, and RNA. It is also used as a pH-sensitive probe for the detection of acidic environments in cells. BisDMAMA has been used in several studies to investigate the structure and function of proteins and enzymes. It has also been used in the development of biosensors for the detection of various analytes.
Eigenschaften
CAS-Nummer |
16224-36-5 |
|---|---|
Produktname |
Phenol, 4,4'-(1-methylethylidene)bis[2,6-bis[(dimethylamino)methyl]- |
Molekularformel |
C27H44N4O2 |
Molekulargewicht |
456.7 g/mol |
IUPAC-Name |
4-[2-[3,5-bis[(dimethylamino)methyl]-4-hydroxyphenyl]propan-2-yl]-2,6-bis[(dimethylamino)methyl]phenol |
InChI |
InChI=1S/C27H44N4O2/c1-27(2,23-11-19(15-28(3)4)25(32)20(12-23)16-29(5)6)24-13-21(17-30(7)8)26(33)22(14-24)18-31(9)10/h11-14,32-33H,15-18H2,1-10H3 |
InChI-Schlüssel |
LLIYAFSMVQLZQF-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC(=C(C(=C1)CN(C)C)O)CN(C)C)C2=CC(=C(C(=C2)CN(C)C)O)CN(C)C |
Kanonische SMILES |
CC(C)(C1=CC(=C(C(=C1)CN(C)C)O)CN(C)C)C2=CC(=C(C(=C2)CN(C)C)O)CN(C)C |
Andere CAS-Nummern |
16224-36-5 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



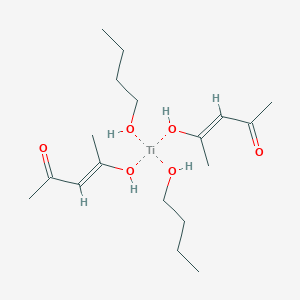
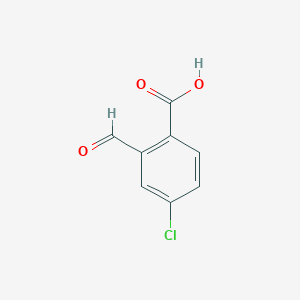
![[1-Hydroxy-1-(4-methylphenyl)propan-2-yl]azanium chloride](/img/structure/B107593.png)
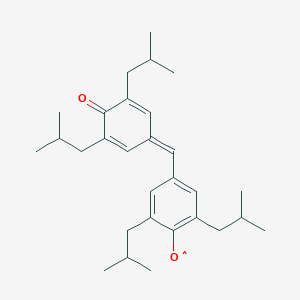
![1-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine](/img/structure/B107595.png)
